molecular formula C14H17NO3 B13019131 Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13019131
M. Wt: 247.29 g/mol
InChI Key: XIEWEXJALWYBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a high-purity, specialized heterocyclic compound designed for advanced research and development applications. This chemical features a unique bicyclic scaffold that incorporates both a nitrogen and a hydroxyl group, providing a rigid, three-dimensional framework that is highly valuable in synthetic and medicinal chemistry. This structure makes it an excellent building block for constructing complex molecules. Its primary research value lies in its role as a versatile synthetic intermediate in pharmaceutical development . The rigid bicyclic core is particularly useful in structure-activity relationship (SAR) studies, where it helps define the spatial orientation of functional groups to optimize interactions with biological targets . The benzyl ester moiety enhances the compound's solubility and serves as a common protecting group, facilitating further chemical modifications and downstream functionalization . Researchers utilize this and related azabicyclic compounds in diverse areas, including the design of enzyme inhibitors, the exploration of new bioactive scaffolds, and as a key intermediate in the synthesis of drug candidates and fine chemicals . Applications extend to agrochemical development and advanced materials science, where its distinct structure contributes to molecular diversity . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(18-10-11-4-2-1-3-5-11)15-7-6-14(17)8-12(14)9-15/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWEXJALWYBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1(C2)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo heptane core. The hydroxyl and benzyl groups are then introduced through subsequent reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its unique bicyclic structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Case Study: Analgesic Development

In a study focused on developing new analgesics, researchers utilized this compound as a precursor to synthesize compounds that exhibited improved pain-relieving properties compared to existing medications. The modifications made to the compound's structure led to enhanced binding affinity to pain receptors.

Neuroscience Research

The compound's structure is beneficial for exploring its effects on neurotransmitter systems, making it valuable in studies related to cognitive function and neuroprotection.

Case Study: Neuroprotective Effects

Research has demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

This compound is widely used as a building block in organic chemistry for synthesizing more complex molecules. Its versatility allows chemists to create new materials with desirable properties.

Example Applications

  • Synthesis of New Drug Candidates : Researchers have reported using this compound in the synthesis of novel drug candidates targeting various diseases.
  • Material Science : The compound has been explored for developing new polymers with specific mechanical properties.

Drug Delivery Systems

The physicochemical properties of this compound make it suitable for formulating advanced drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.

Case Study: Targeted Delivery

In a recent study, scientists integrated this compound into nanoparticles designed for targeted drug delivery in cancer therapy, demonstrating improved accumulation of the drug at tumor sites while minimizing systemic exposure.

Biochemical Assays

Researchers employ this compound in biochemical assays to investigate enzyme interactions and metabolic pathways, providing insights into various biological processes.

Research Example

A study utilized this compound to explore its interaction with specific enzymes involved in metabolic pathways, revealing potential implications for metabolic disorders and therapeutic strategies.

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Analogs with Varying Bicyclo Systems

Compound Name Bicyclo System Substituents Key Properties/Applications Evidence ID
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 7-Oxa (oxygen bridge) Increased polarity; research use
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] 6-hydroxy, tert-butyl ester Smaller ring system; synthetic intermediate
tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 6-aminomethyl, tert-butyl ester Enhanced bioavailability; drug discovery
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] 6-keto, benzyl group Rigid scaffold; X-ray validated

Key Observations :

  • Ring Size Effects : Smaller bicyclo systems (e.g., [3.1.0]) exhibit reduced steric hindrance, enabling easier functionalization . Larger systems like [4.1.0] offer spatial flexibility for substituent placement .
  • Substituent Influence : Hydroxy groups enhance solubility and reactivity (e.g., oxidation or conjugation), while tert-butyl esters improve stability during synthesis .

Biological Activity

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO3
  • Molar Mass : 233.26 g/mol
  • CAS Number : 66207-08-7
  • Appearance : Colorless to light orange liquid
  • Density : 1.256 g/cm³ (predicted)
  • Boiling Point : Approximately 368.4 °C (predicted)

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of its potential as a therapeutic agent. The following sections highlight key findings related to its pharmacological effects.

Pharmacological Properties

  • Antimicrobial Activity : Studies have indicated that compounds similar to benzyl 6-hydroxy derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes.
  • Anticancer Potential : Preliminary research has suggested that this compound may inhibit the growth of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : There is emerging evidence that bicyclic compounds can exhibit neuroprotective properties, possibly by modulating neurotransmitter systems and reducing oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It is hypothesized that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular processes that contribute to disease states.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds showed significant cytotoxicity against glioblastoma cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, benzyl derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction in oxidative stress markers

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